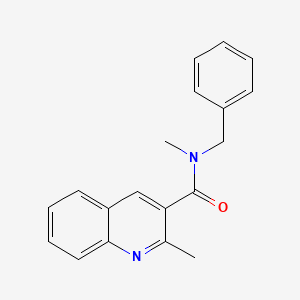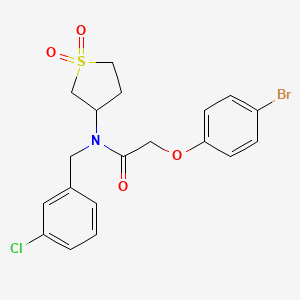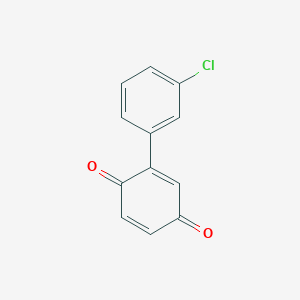![molecular formula C29H24N2O5 B12136377 5-[3-(benzyloxy)phenyl]-3-hydroxy-4-(5-methylfuran-2-carbonyl)-1-[(pyridin-3-yl)methyl]-2,5-dihydro-1H-pyrrol-2-one](/img/structure/B12136377.png)
5-[3-(benzyloxy)phenyl]-3-hydroxy-4-(5-methylfuran-2-carbonyl)-1-[(pyridin-3-yl)methyl]-2,5-dihydro-1H-pyrrol-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
This complex compound features a fascinating arrangement of functional groups. Let’s break it down:
5-[3-(benzyloxy)phenyl]: A benzene ring with a benzyloxy group attached at the 3-position.
3-hydroxy-4-(5-methylfuran-2-carbonyl): A furan ring with a carbonyl group at the 2-position and a hydroxyl group at the 3-position.
1-[(pyridin-3-yl)methyl]-2,5-dihydro-1H-pyrrol-2-one: A pyrrole ring with a pyridine-derived side chain at the 1-position and a carbonyl group at the 2-position.
Preparation Methods
The synthetic routes for this compound involve intricate steps. One approach is through the coupling of appropriate building blocks, followed by cyclization. Industrial production methods may vary, but efficient protocols are essential.
Chemical Reactions Analysis
Oxidation: The furan moiety could undergo oxidation, potentially yielding a carboxylic acid or other oxidized derivatives.
Reduction: Reduction of the carbonyl group could lead to an alcohol or amine.
Substitution: The pyridine-derived side chain may participate in substitution reactions.
Common Reagents: Reagents like sodium borohydride (for reduction) and various oxidants (for oxidation) are relevant.
Major Products: These reactions could yield diverse products, including alcohols, amines, or substituted pyrroles.
Scientific Research Applications
Chemistry: Investigate its reactivity, explore new synthetic methodologies.
Biology: Study its interactions with enzymes, receptors, or cellular processes.
Medicine: Assess its potential as a drug candidate (e.g., anti-inflammatory, antitumor).
Industry: Explore applications in materials science or catalysis.
Mechanism of Action
- The compound likely interacts with specific molecular targets (enzymes, receptors, etc.).
- It may modulate signaling pathways, affecting cellular responses.
Comparison with Similar Compounds
Uniqueness: Highlight its distinctive features (e.g., the pyridine side chain).
Similar Compounds: Explore related structures (e.g., other pyrroles, furans).
Properties
Molecular Formula |
C29H24N2O5 |
|---|---|
Molecular Weight |
480.5 g/mol |
IUPAC Name |
4-hydroxy-3-(5-methylfuran-2-carbonyl)-2-(3-phenylmethoxyphenyl)-1-(pyridin-3-ylmethyl)-2H-pyrrol-5-one |
InChI |
InChI=1S/C29H24N2O5/c1-19-12-13-24(36-19)27(32)25-26(31(29(34)28(25)33)17-21-9-6-14-30-16-21)22-10-5-11-23(15-22)35-18-20-7-3-2-4-8-20/h2-16,26,33H,17-18H2,1H3 |
InChI Key |
OPDIZJRRMZKZGN-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(O1)C(=O)C2=C(C(=O)N(C2C3=CC(=CC=C3)OCC4=CC=CC=C4)CC5=CN=CC=C5)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![(4E)-4-[furan-2-yl(hydroxy)methylidene]-1-(2-methoxyethyl)-5-phenylpyrrolidine-2,3-dione](/img/structure/B12136308.png)
![N-(2-bromo-4,6-difluorophenyl)-2-{[4-(furan-2-ylmethyl)-5-(pyrazin-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B12136320.png)


![2-{[4-amino-5-(4-ethoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(3-chloro-4-fluorophenyl)acetamide](/img/structure/B12136330.png)
![(5Z)-5-(4-ethylbenzylidene)-3-[4-(4-methylpiperidin-1-yl)-4-oxobutyl]-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B12136344.png)

![4-[(2,6-Dichlorobenzyl)sulfanyl]-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidine](/img/structure/B12136351.png)

![2-[[4-amino-5-(4-fluorophenyl)-1,2,4-triazol-3-yl]sulfanyl]-N-(2-ethylphenyl)acetamide](/img/structure/B12136363.png)
![(5Z)-2-[(2-bromophenyl)amino]-5-(2-methoxybenzylidene)-1,3-thiazol-4(5H)-one](/img/structure/B12136385.png)
![2-{[4-amino-5-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2,3-dihydro-1,4-benzodioxin-6-yl)acetamide](/img/structure/B12136392.png)
